![molecular formula C8H7BrN2 B1281146 5-Bromo-2-methyl-2H-indazole CAS No. 465529-56-0](/img/structure/B1281146.png)
5-Bromo-2-methyl-2H-indazole
Overview
Description
5-Bromo-2-methyl-2H-indazole is a brominated derivative of 2-methyl-2H-indazole. It is commonly used as a building block in the synthesis of various pharmaceuticals and agrochemicals . It has applications in the production of dyes, pigments, and other organic materials, and it also has potential uses in the field of medicinal chemistry .
Synthesis Analysis
The synthesis of 2H-indazoles, including 5-Bromo-2-methyl-2H-indazole, involves several strategies such as transition metal-catalyzed reactions, reductive cyclization reactions, and synthesis via consecutive formation of C–N and N–N bonds . For instance, a Cu (OAc)2-catalyzed synthesis of 1H-indazoles by N–N bond formation employing oxygen as the terminal oxidant has been described .Molecular Structure Analysis
The molecular formula of 5-Bromo-2-methyl-2H-indazole is C8H7BrN2 . The InChI code for this compound is 1S/C8H7BrN2/c1-11-5-6-4-7 (9)2-3-8 (6)10-11/h2-5H,1H3 .Chemical Reactions Analysis
The chemical reactions involving 2H-indazoles include transition metal-catalyzed reactions, reductive cyclization reactions, and synthesis via consecutive formation of C–N and N–N bonds . For example, a palladium-catalyzed intramolecular amination enables the synthesis of various 2-aryl-2H-indazoles .Physical And Chemical Properties Analysis
5-Bromo-2-methyl-2H-indazole has a molecular weight of 211.06 . It is a solid at room temperature . The predicted boiling point is 322.7°C, and the predicted density is 1.60 g/cm3 .Scientific Research Applications
Chemical Research
“5-Bromo-2-methyl-2H-indazole” is a unique chemical compound with the empirical formula C8H7BrN2 and a molecular weight of 211.06 . It’s used in chemical research, particularly in the synthesis of more complex compounds .
Synthesis of Indazoles
Indazole-containing heterocyclic compounds have a wide variety of medicinal applications . “5-Bromo-2-methyl-2H-indazole” can be used in the synthesis of 1H- and 2H-indazoles . The strategies include transition metal catalyzed reactions, reductive cyclization reactions, and synthesis of 2H-indazoles via consecutive formation of C–N and N–N bonds without catalyst and solvent from 2-azidobenzaldehydes and amines .
Medicinal Applications
Indazole structures are found in several recently marketed drugs . They can be employed as selective inhibitors of phosphoinositide 3-kinase δ for the treatment of respiratory disease . Therefore, “5-Bromo-2-methyl-2H-indazole” could potentially be used in the development of new drugs.
Laboratory Use
This compound is also used in laboratory settings . However, the specific applications in this context are not detailed in the available resources.
Mechanism of Action
Target of Action
5-Bromo-2-methyl-2H-indazole, a derivative of the heterocyclic compound indazole, has been found to interact with several targets. The primary targets include CHK1 and CHK2 kinases and the cell volume-regulated human kinase h-sgk (human serum and glucocorticoid dependent kinase or SGK) . These kinases play a crucial role in cell cycle regulation and response to DNA damage .
Mode of Action
The compound interacts with its targets, leading to their inhibition, regulation, or modulation . For instance, it can inhibit the activity of cyclo-oxygenase-2 (COX-2) , an enzyme involved in inflammation and pain .
Biochemical Pathways
The compound’s interaction with its targets affects several biochemical pathways. For example, the inhibition of COX-2 can lead to a decrease in the production of prostaglandin E2 (PGE2) , tumor necrosis factor-alpha (TNF-α) , and matrix metalloproteinase-13 (MMP-13) , all of which are involved in inflammation and pain .
Pharmacokinetics
The compound’s molecular weight of211.06 suggests that it may have good bioavailability, as compounds with a molecular weight below 500 are generally well-absorbed.
Result of Action
The compound’s action results in molecular and cellular effects. For instance, the inhibition of COX-2 leads to a decrease in the production of inflammatory mediators, potentially reducing inflammation and pain . Furthermore, the compound’s interaction with CHK1, CHK2, and SGK kinases could potentially influence cell cycle regulation and the cellular response to DNA damage .
Safety and Hazards
Future Directions
properties
IUPAC Name |
5-bromo-2-methylindazole | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H7BrN2/c1-11-5-6-4-7(9)2-3-8(6)10-11/h2-5H,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QFZOHVHNTZTZMJ-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C=C2C=C(C=CC2=N1)Br | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H7BrN2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40467850 | |
Record name | 5-Bromo-2-methyl-2H-indazole | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40467850 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
211.06 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
5-Bromo-2-methyl-2H-indazole | |
CAS RN |
465529-56-0 | |
Record name | 5-Bromo-2-methyl-2H-indazole | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=465529-56-0 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 5-Bromo-2-methyl-2H-indazole | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40467850 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 5-Bromo-2-methyl-2H-indazole | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthesis routes and methods
Procedure details
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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